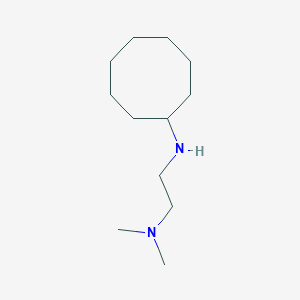
3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound is also known as CTAA and is classified as an acrylamide derivative. CTAA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of CTAA is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CTAA has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
CTAA has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). CTAA has also been shown to exhibit antioxidant activity, and has been studied for its potential applications in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTAA in lab experiments include its high potency and selectivity, as well as its relatively simple synthesis method. However, the limitations of using CTAA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of CTAA. One potential direction is the further investigation of its mechanism of action, which could lead to the development of more effective chemotherapeutic agents. Another potential direction is the study of CTAA's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for CTAA could lead to the production of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of CTAA involves the reaction of 2,4,5-trichloroaniline with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to yield 3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide. The synthesis of CTAA is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
CTAA has been extensively used in scientific research due to its unique properties. The compound has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. CTAA has been shown to exhibit potent anticancer activity, and has been studied as a potential chemotherapeutic agent. The compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-2-1-3-9(10)5-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELYRAOJCPWHPZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)



![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)